(1-methyl-1H-indol-3-yl)methanamine (1-methyl-1H-indol-3-yl)methanamine (1-methyl-1H-indol-3-yl)methanamine is a natural product found in Arundo donax with data available.
Brand Name: Vulcanchem
CAS No.: 19293-60-8
VCID: VC21056978
InChI: InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
SMILES: CN1C=C(C2=CC=CC=C21)CN
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

(1-methyl-1H-indol-3-yl)methanamine

CAS No.: 19293-60-8

Cat. No.: VC21056978

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-indol-3-yl)methanamine - 19293-60-8

Specification

CAS No. 19293-60-8
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name (1-methylindol-3-yl)methanamine
Standard InChI InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
Standard InChI Key NOFZMDGMQKRLIV-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CN
Canonical SMILES CN1C=C(C2=CC=CC=C21)CN

Introduction

Chemical Identity and Structure

Basic Information

(1-Methyl-1H-indol-3-yl)methanamine belongs to the class of organic compounds known as indole derivatives, specifically 3-substituted indoles. As the name suggests, it consists of an indole core with a methyl group at the nitrogen position (position 1) and an aminomethyl substituent at position 3.

ParameterValue
CAS Registry Number19293-60-8
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
IUPAC Name(1-methylindol-3-yl)methanamine
Traditional Name1-Methyl-3-indolemethylamine
InChIInChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3
InChI KeyNOFZMDGMQKRLIV-UHFFFAOYSA-N
SMILESCN1C=C(CN)C2=CC=CC=C12

Structural Features

The compound contains a bicyclic structure comprising a benzene ring fused with a pyrrole ring (forming the indole scaffold). The pyrrole nitrogen is methylated, and the 3-position of the indole bears a methanamine (CH₂NH₂) group. This arrangement creates a molecule with both hydrophobic (indole core) and hydrophilic (amine) regions, contributing to its versatility in molecular interactions.

Physical Properties

The physical properties of (1-methyl-1H-indol-3-yl)methanamine have been characterized through various analytical methods, providing important information for its handling and utilization in research and synthesis.

PropertyValue
Physical StateLiquid
AppearanceClear colorless to pale yellow
Refractive Index1.6130-1.6190 @ 20°C
LogP (Calculated)1.1977762
Physiological Charge1
pKa (Strongest Basic)9.530143826822446
Polar Surface Area41.81 Ų
Rotatable Bond Count1

Synthesis Methods

Several approaches for synthesizing (1-methyl-1H-indol-3-yl)methanamine have been reported in the literature. These methods typically involve modification of indole derivatives through a series of reactions.

Common Synthetic Route

A well-established synthetic pathway involves the following steps:

  • Formylation of 1-methylindole to produce 1-methyl-1H-indole-3-carbaldehyde

  • Conversion of the aldehyde to an imine through reaction with an appropriate amine

  • Reduction of the imine to yield the target amine

This approach has been documented in the synthesis of various N-((1-methyl-1H-indol-3-yl)methyl) derivatives .

Biological Activities and Applications

Anticancer Properties

The most significant application of (1-methyl-1H-indol-3-yl)methanamine lies in its role as a precursor for compounds with potent anticancer activities. Derivatives synthesized from this compound have demonstrated remarkable efficacy against multiple cancer cell lines.

Tubulin Polymerization Inhibition

Research has revealed that certain derivatives of (1-methyl-1H-indol-3-yl)methanamine, particularly N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides, exhibit potent antiproliferative activities. Among these, compound 7d has shown exceptional efficacy with IC₅₀ values of 0.52 μM against HeLa cells, 0.34 μM against MCF-7 cells, and 0.86 μM against HT-29 cells .

Cancer Cell LineIC₅₀ Value of Compound 7d
HeLa (Cervical cancer)0.52 μM
MCF-7 (Breast cancer)0.34 μM
HT-29 (Colon cancer)0.86 μM

Mechanistic studies have demonstrated that compound 7d induces cell apoptosis in a dose-dependent manner, arrests cells in the G2/M phase, and inhibits polymerization of tubulin via a mechanism consistent with that of colchicine .

Other Biological Activities

Beyond cancer research, (1-methyl-1H-indol-3-yl)methanamine derivatives have been investigated for:

  • Antimicrobial properties

  • Anti-inflammatory activities

  • Enzyme inhibition capabilities

Structure-Activity Relationships

Studies on (1-methyl-1H-indol-3-yl)methanamine derivatives have provided valuable insights into structure-activity relationships (SAR). These relationships help medicinal chemists design more effective compounds based on this scaffold.

Key SAR Findings

  • The presence of the N-methyl group on the indole enhances lipophilicity and membrane permeability compared to non-methylated analogs.

  • The primary amine functionality serves as a versatile point for further functionalization.

  • Conjugation of specific moieties to the amine group, particularly those containing pyrazole or triazole rings, significantly enhances anticancer activity.

  • The incorporation of a 3,4,5-trimethoxyphenyl group appears crucial for tubulin binding activity in derived compounds.

Comparison with Related Compounds

(1H-indol-3-yl)methanamine (Indole-3-methanamine)

A closely related compound is (1H-indol-3-yl)methanamine (CAS: 22259-53-6), which lacks the methyl group at position 1 of the indole ring.

Feature(1-methyl-1H-indol-3-yl)methanamine(1H-indol-3-yl)methanamine
Molecular FormulaC₁₀H₁₂N₂C₉H₁₀N₂
Molecular Weight160.22 g/mol146.19 g/mol
CAS Number19293-60-822259-53-6
Indole N-substitutionMethylated (N-CH₃)Non-methylated (N-H)
Biological DistributionSynthetic compoundDetected in barley, cereals, and cereal products
Potential UseBuilding block for medicinal chemistryPotential biomarker for food consumption

The N-methylation in (1-methyl-1H-indol-3-yl)methanamine alters its physicochemical properties, potentially affecting its biological activities and synthetic utility.

Hazard StatementPrecautionary Statement
H302 - Harmful if swallowedP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H319 - Causes serious eye irritation

Recommended storage conditions include:

  • Keep in dark place

  • Store under inert atmosphere

  • Maintain at 2-8°C

Research Applications and Future Directions

Current research on (1-methyl-1H-indol-3-yl)methanamine is primarily focused on:

  • Development of novel derivatives with enhanced anticancer properties

  • Exploration of alternative synthetic routes for more efficient production

  • Investigation of potential applications in other therapeutic areas

  • Understanding the detailed mechanisms of action for derived compounds

The compound's versatility as a building block makes it a valuable starting material for medicinal chemistry research, particularly in developing targeted therapies for cancer and other diseases.

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